molecular formula C10H16O B14313347 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene CAS No. 110516-23-9

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene

Cat. No.: B14313347
CAS No.: 110516-23-9
M. Wt: 152.23 g/mol
InChI Key: JZWPBILJTMNOAQ-UHFFFAOYSA-N
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Description

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a but-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with but-2-en-1-ol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclohexene and but-2-en-1-ol.

Industrial Production Methods

Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the reaction with but-2-en-1-ol. The use of catalysts such as vanadium or other transition metals can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted cyclohexene derivatives.

Scientific Research Applications

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ether cleavage or formation reactions. Additionally, its structural features allow it to participate in various organic reactions, influencing the pathways and products formed.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other cyclohexene derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene, and how can reaction conditions be optimized for higher yield?

  • Methodology : The compound can be synthesized via acid-catalyzed etherification between cyclohex-1-enol and but-2-en-1-yl bromide. Key variables include temperature (optimized at 60–80°C), solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios (1:1.2 molar ratio of enol to alkylating agent). Post-reaction purification via fractional distillation or column chromatography is critical to isolate the product .
  • Optimization : Use kinetic monitoring (e.g., TLC or in-situ IR) to track intermediate formation. Adjust catalyst loading (e.g., 5–10 mol% H₂SO₄) to minimize side reactions like polymerization of the alkene moiety .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

  • Techniques :

  • ¹H NMR : Look for olefinic protons (δ 5.2–5.8 ppm, multiplet splitting) and methine protons adjacent to the ether oxygen (δ 3.5–4.2 ppm).
  • ¹³C NMR : The cyclohexene ring carbons (sp² hybridized) appear at δ 120–130 ppm, while the ether-linked carbons (C-O) resonate at δ 60–75 ppm.
  • IR : Strong C-O-C stretching at ~1100 cm⁻¹ and alkene C=C stretch at ~1640 cm⁻¹ .
    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) to confirm assignments .

Advanced Research Questions

Q. How does the enol ether group in this compound influence its reactivity in cycloaddition reactions, and what mechanistic considerations are critical for designing such reactions?

  • Reactivity Insights : The enol ether’s electron-rich alkene participates in [4+2] Diels-Alder reactions as a dienophile. The ether oxygen stabilizes the transition state via conjugation, enhancing regioselectivity for endo products.
  • Mechanistic Design : Use ceric ammonium nitrate (CAN) to mediate oxidative cycloadditions with 1,3-dicarbonyl compounds. Monitor reaction progress under inert atmospheres to prevent oxidation of the alkene .
  • Computational Support : Perform frontier molecular orbital (FMO) analysis to predict regioselectivity. HOMO of the enol ether interacts with LUMO of dienes .

Q. What strategies should researchers employ to resolve contradictions in reported physicochemical properties (e.g., boiling points, stability) of this compound across studies?

  • Validation Steps :

Purity Assessment : Use HPLC or GC-MS to verify sample purity (>98%). Impurities like residual solvents or isomers can skew boiling point measurements .

Standardized Conditions : Replicate experiments under controlled humidity and temperature (e.g., 25°C for density measurements).

Comparative Analysis : Cross-check data with authoritative databases (e.g., NIST Chemistry WebBook) to identify outliers .

  • Statistical Tools : Apply ANOVA to evaluate inter-laboratory variability in reported stability data (e.g., decomposition rates under UV exposure) .

Q. How can computational chemistry predict the regioselectivity of electrophilic additions to this compound?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic attack sites. The alkene in the but-2-en-1-yl group is more reactive due to lower electron density compared to the cyclohexene ring.
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. water) on transition-state energy barriers .
    • Experimental Correlation : Validate predictions using kinetic isotope effects (KIE) or Hammett plots .

Properties

CAS No.

110516-23-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-but-2-enoxycyclohexene

InChI

InChI=1S/C10H16O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,7H,4-6,8-9H2,1H3

InChI Key

JZWPBILJTMNOAQ-UHFFFAOYSA-N

Canonical SMILES

CC=CCOC1=CCCCC1

Origin of Product

United States

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